6-amino-2-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]hexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109214-55-3 |
|---|---|
Molecular Formula |
C18H25N3O5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-amino-2-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]hexanoic acid |
InChI |
InChI=1S/C18H25N3O5/c19-10-4-3-6-14(18(25)26)20-13-9-8-12-5-1-2-7-15(12)21(17(13)24)11-16(22)23/h1-2,5,7,13-14,20H,3-4,6,8-11,19H2,(H,22,23)(H,25,26) |
InChI Key |
AXTCRUUITQKBAV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCCCN)C(=O)O)CC(=O)O |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCCCN)C(=O)O)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGS 16617 CGS-16617 libenzapril |
Origin of Product |
United States |
Mechanistic Elucidation of Libenzapril S Angiotensin Converting Enzyme Inhibition
Molecular Basis of ACE Binding and Allosteric Modulation by Libenzapril
The inhibitory action of Libenzapril stems from its ability to interact directly with the ACE enzyme at the molecular level. ACE possesses an active site containing a zinc ion, which is essential for its catalytic activity. frontiersin.orgvinmec.com ACE inhibitors, including Libenzapril, are designed to bind to this active site, thereby preventing the natural substrate, Angiotensin I, from accessing it. vinmec.comjmb.or.kr
Characterization of Competitive Inhibition Kinetics at the Angiotensin-Converting Enzyme Active Site
ACE inhibitors typically exhibit competitive inhibition kinetics with respect to Angiotensin I. This means that the inhibitor molecule competes with the substrate (Angiotensin I) for binding to the same active site on the enzyme. jmb.or.krnih.gov The binding of Libenzapril to the active site is characterized by specific kinetic parameters, such as the inhibition constant (Ki). A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. Studies characterizing competitive inhibition often utilize methods like Lineweaver-Burk plots, where the presence of a competitive inhibitor results in altered slopes and y-intercepts compared to the uninhibited enzyme, while the x-intercept (representing -1/Km) remains unchanged. jmb.or.krfrontiersin.orguaeh.edu.mx This pattern is indicative of the inhibitor increasing the apparent Michaelis constant (Km) for the substrate, meaning a higher substrate concentration is required to achieve half-maximal reaction velocity. frontiersin.org
Conformational Changes and Enzyme-Ligand Interactions Underlying Inhibition
The binding of Libenzapril to the ACE active site involves specific interactions with amino acid residues within the enzyme's structure. ACE has two homologous domains, the N and C domains, both containing active sites. nih.gov Competitive inhibitors can interact differently with these two domains. nih.gov The binding of Libenzapril is facilitated by interactions with the zinc ion and surrounding amino acid residues in the active site. These interactions can induce conformational changes in the enzyme, further stabilizing the enzyme-inhibitor complex and contributing to the inhibitory effect. The specific chemical structure of Libenzapril dictates its precise binding mode and the strength of its interactions with the ACE enzyme. Research findings detail how different ACE inhibitors interact with specific subsites (S1, S1', S2, S2') within the ACE active site through various forces, including hydrogen bonds. frontiersin.org
Downstream Biochemical and Physiological Effects of RAS Modulation
The inhibition of ACE by Libenzapril leads to significant alterations in the Renin-Angiotensin-Aldosterone System (RAAS), resulting in a cascade of downstream biochemical and physiological effects that collectively influence blood pressure and fluid balance.
Inhibition of Angiotensin I to Angiotensin II Conversion and Its Vasoregulatory Implications
The primary consequence of ACE inhibition by Libenzapril is the reduced conversion of Angiotensin I to Angiotensin II. vinmec.comresearchgate.net Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels, leading to increased peripheral resistance and elevated blood pressure. vinmec.comwikipedia.orgcvpharmacology.com By lowering Angiotensin II levels, Libenzapril promotes vasodilation, the widening of blood vessels, which in turn decreases peripheral resistance and lowers blood pressure. vinmec.comcvpharmacology.com This reduction in vasoconstriction is a key mechanism by which Libenzapril influences vasoregulation. vinmec.com
Impact on Aldosterone (B195564) Secretion and Electrolyte Homeostasis
Angiotensin II stimulates the adrenal cortex to release aldosterone. cvpharmacology.comfishersci.fifishersci.senih.gov Aldosterone is a mineralocorticoid hormone that acts on the kidneys to increase the reabsorption of sodium and water while promoting the excretion of potassium. fishersci.finih.govpharmgkb.org The reduction in Angiotensin II levels due to Libenzapril administration leads to a decrease in aldosterone secretion. vinmec.comnih.govpharmgkb.org This decreased aldosterone level results in reduced sodium and water reabsorption in the kidneys, promoting natriuresis (sodium excretion) and diuresis (water excretion). cvpharmacology.comwikipedia.org Consequently, this contributes to a decrease in blood volume and, subsequently, blood pressure. The reduced aldosterone activity also impacts potassium excretion, potentially leading to a slight increase in serum potassium levels (hyperkalemia). vinmec.comnih.govwikipedia.org
Comparative Mechanistic Profiling of Libenzapril Against Other Dipeptide ACEIs
ACE inhibitors can be broadly classified based on their chemical structure and interaction with the ACE active site. Many clinically used ACE inhibitors are dipeptide mimetics. While specific detailed comparative mechanistic studies focusing solely on libenzapril against a wide range of other dipeptide ACE inhibitors in terms of binding kinetics (like Ki values) were not extensively found in the provided search results, the general mechanisms and some comparative data for other ACEIs can provide context.
ACE inhibitors differ in their pharmacokinetic properties, such as absorption, bioavailability, and elimination routes, which influence their duration of action and dosing frequency. pharmactuel.compsu.edu Some ACE inhibitors are prodrugs that require hydrolysis in the liver to become active, while others are active as administered. pharmactuel.com For instance, enalapril (B1671234) is a prodrug that is converted to the active enalaprilat, whereas lisinopril (B193118) is active without metabolic conversion. pharmactuel.com Libenzapril is also listed as a substance in research studies, suggesting it is the active form or is studied as such. nih.gov
Differences in the structure of ACE inhibitors can lead to variations in their interaction with the ACE binding site, potentially influencing their potency or selectivity towards the two domains of somatic ACE (N- and C-domains). nih.govmdpi.com While current-generation ACE inhibitors generally inhibit both domains, the C-domain is considered primarily responsible for blood pressure regulation. nih.gov The structural variations among dipeptide ACEIs contribute to subtle differences in their binding modes and interactions with specific amino acid residues within the ACE active site. mdpi.com
Comparative studies of other ACE inhibitors, such as lisinopril and enalapril, demonstrate differences in their effects beyond just blood pressure reduction, which may be related to their specific interactions with ACE or other biological targets. consensus.app For instance, enalapril has shown effects on arterial endothelial function that were not observed with lisinopril, potentially attributed to differences in lipophilicity. consensus.app
While a direct, comprehensive mechanistic comparison of libenzapril's binding kinetics and interaction profile at the ACE active site against a panel of other dipeptide ACEIs (like enalaprilat, lisinopril, ramiprilat, etc.) was not detailed in the search results, the general principles of ACE inhibition and the known variations among other ACEIs suggest that such differences likely exist for libenzapril as well. Further specific research would be needed to fully elucidate these comparative mechanistic details.
Below is a table summarizing some of the general properties of commonly studied ACE inhibitors, including Libenzapril where data was available from the search results:
| Compound Name | PubChem CID | Prodrug? | Active Form | Key Structural Class | Note on Duration (from search) |
| Libenzapril | 65701 | Not specified | Libenzapril | Benzazepine | Potent long-acting nih.gov |
| Captopril (B1668294) | 44011 | No | Captopril | Sulfhydryl | Short-acting goodrx.combhf.org.uk |
| Enalapril | 5350187 | Yes | Enalaprilat | Dicarboxylate | Long-acting (as enalaprilat) pharmactuel.combhf.org.uk |
| Enalaprilat | 5349159 | N/A | Enalaprilat | Dicarboxylate | Fast onset (IV) pharmactuel.com |
| Lisinopril | 5362119 | No | Lisinopril | Dicarboxylate | Long-acting pharmactuel.comgoodrx.combhf.org.uk |
| Ramipril | 5362191 | Yes | Ramiprilat | Dicarboxylate | Long-acting (as ramiprilat) pharmactuel.com |
| Ramiprilat | 3081513 | N/A | Ramiprilat | Dicarboxylate | - |
| Perindopril | 107807 | Yes | Perindoprilat | Dicarboxylate | Long-acting pharmactuel.combhf.org.uk |
| Perindoprilat | 94583 | N/A | Perindoprilat | Dicarboxylate | - |
| Benazepril | 47844 | Yes | Benazeprilat | Benzazepine | Long-acting (as benazeprilat) pharmactuel.com |
| Benazeprilat | 154101 | N/A | Benazeprilat | Benzazepine | - |
| Fosinopril (B1673572) | 33855 | Yes | Fosinoprilat | Phosphinate | Dual elimination pharmactuel.com |
| Fosinoprilat | 60613 | N/A | Fosinoprilat | Phosphinate | - |
| Quinapril | 5350188 | Yes | Quinaprilat | Dicarboxylate | Intermediate duration goodrx.com |
| Quinaprilat | 60655 | N/A | Quinaprilat | Dicarboxylate | - |
| Trandolapril | 5462286 | Yes | Trandolaprilat | Indole | Long-acting (as trandolaprilat) pharmactuel.com |
| Trandolaprilat | 60700 | N/A | Trandolaprilat | Indole | - |
| Cilazapril | 54289 | Yes | Cilazaprilat | Pyridazinodiazepine | Inhibits vein wall ACE nih.gov |
| Cilazaprilat | 60607 | N/A | Cilazaprilat | Pyridazinodiazepine | Inhibits vein wall ACE nih.gov |
Note: The "Prodrug?" column indicates if the listed compound itself is a prodrug requiring conversion to an active form. "Active Form" lists the primary pharmacologically active molecule. Some compounds listed are the active forms of prodrugs.
Advanced Pharmacokinetic and Pharmacodynamic Investigations of Libenzapril
Systemic Disposition and Elimination Kinetics of Libenzapril
The systemic disposition and elimination kinetics of libenzapril have been characterized through various studies, revealing aspects of its absorption, distribution, metabolism, and excretion.
Pharmacokinetic Modeling and Parameter Derivation in Preclinical Animal Species (e.g., Rats)
Pharmacokinetic investigations in preclinical animal species, such as rats, have been instrumental in deriving key parameters describing libenzapril's behavior in vivo. Studies in hypertensive (SH) and normotensive (SD) rats following intravenous bolus administration of libenzapril have shown that parameters like the terminal rate constant for elimination (beta), steady-state volume of distribution (Vdss), and systemic clearance (CL) were comparable between these two groups. nih.gov However, other pharmacokinetic parameters, including Cpo, alpha, k12, and k21, were found to be significantly greater in the hypertensive group compared to normotensive controls (P less than 0.05). nih.gov The volume of the central compartment (Vc) and the ratio of Vc to Vdss were observed to be smaller in SH rats. nih.gov
Pharmacodynamic-Dependent Disposition and Clearance Mechanisms
Research indicates that the disposition and clearance of libenzapril are influenced by pharmacodynamic factors. The mechanism underlying libenzapril's self-inducible clearance appears to have a pharmacodynamic basis. nih.gov This suggests a complex interaction between the drug's effects on the body and its own elimination processes.
Renal Clearance Dynamics and Concentration Dependency
Renal clearance plays a significant role in the elimination of libenzapril. Studies in healthy male volunteers have demonstrated that the renal clearance of libenzapril is concentration-dependent following intravenous administration. nih.gov The maximal renal clearance observed was 83 mL/min, while the minimal clearance was 32 mL/min. nih.gov Furthermore, the renal clearance exhibited additional route dependency following oral administration. nih.gov Approximately 80% of libenzapril is reported to be excreted unchanged. amazonaws.com
Blood-Brain Barrier Permeability and Central Nervous System (CNS) Pharmacokinetics of Libenzapril
The permeability of the blood-brain barrier (BBB) to libenzapril and its subsequent pharmacokinetics within the central nervous system (CNS) are critical aspects influencing its potential effects within the brain.
Quantitative Assessment of Libenzapril Transport Across the Blood-Brain Barrier
Quantitative assessments have been conducted to evaluate the transport of libenzapril across the BBB. Investigations in rats measuring blood and cerebrospinal fluid (CSF) pharmacokinetics have shown that the ratio of the area under the concentration-time curve (AUC) in CSF to blood was approximately twofold higher in spontaneously hypertensive (SH) rats compared to normotensive rats, indicating increased BBB permeability in the hypertensive state. nih.gov An acute brain uptake study utilizing intracarotid administration of 14C-labeled libenzapril along with a reference marker (3H2O) in SH, SD, and WK rats further demonstrated significantly higher transport of both libenzapril and water (about two- to five-fold) in six out of seven different brain regions in SH rats compared to normotensive controls (SD and WK). nih.gov Despite the increased transport of both substances, brain uptake index (BUI) values were not affected due to the simultaneous increase in concentrations of both the drug and the reference marker. nih.gov Libenzapril is characterized as a small polar ACE inhibitor with CNS penetrant properties. ncats.io
Influence of Pathophysiological States (e.g., Chronic Hypertension) on Blood-Brain Barrier Permeability to Libenzapril
Chronic hypertension has been shown to influence the permeability of the blood-brain barrier to libenzapril. nih.govncats.iotargetmol.comtargetmol.comreferencecitationanalysis.comdntb.gov.uaresearchgate.netpreprints.org As mentioned previously, studies in hypertensive rats revealed an increased ratio of AUC in CSF to blood compared to normotensive rats, signifying enhanced BBB permeability in the presence of chronic hypertension. nih.gov The significantly higher transport of libenzapril observed in various brain regions of hypertensive rats further supports this finding. nih.govncats.io Moreover, regional brain concentrations of libenzapril in SH rats were found to be linearly correlated with mean arterial pressure (MAP) values, providing additional evidence for a systemic pressure-related increase in BBB permeability. nih.gov This suggests that the pathophysiological state of chronic hypertension can compromise the integrity or transport mechanisms of the BBB, leading to increased entry of libenzapril into the brain.
Table 1: Summary of Key Pharmacokinetic Parameters in Rats
| Parameter | Normotensive Rats | Hypertensive Rats | Significance (P) |
| Terminal rate constant for elimination (beta) | Similar | Similar | Not significant |
| Steady-state volume of distribution (Vdss) | Similar | Similar | Not significant |
| Systemic Clearance (CL) | Similar | Similar | Not significant |
| Cpo | Lower | Greater | < 0.05 |
| alpha | Lower | Greater | < 0.05 |
| k12 | Lower | Greater | < 0.05 |
| k21 | Lower | Greater | < 0.05 |
| Volume of central compartment (Vc) | Larger | Smaller | Not specified |
| Ratio of Vc to Vdss | Larger | Smaller | Not specified |
Note: Data compiled from search result nih.gov. "Similar" indicates no significant difference reported.
Table 2: Effect of Chronic Hypertension on Libenzapril BBB Permeability in Rats
| Measurement | Normotensive Rats | Hypertensive Rats | Finding | Source |
| CSF to Blood AUC Ratio | Lower | ~Twofold Higher | Increased BBB permeability in hypertension. | nih.gov |
| Brain Transport (Acute Study) | Lower | Higher (2-5 fold) | Significantly higher transport in multiple brain regions in hypertension. | nih.govncats.io |
Regional Brain Distribution and Concentration Profiles of Libenzapril in Preclinical Models
Studies in preclinical models, specifically rats, have provided insights into the regional brain distribution and concentration profiles of libenzapril. Following intravenous administration of radiolabeled libenzapril (14C-LZP) along with a reference marker (3H2O), acute brain uptake studies were performed in spontaneously hypertensive (SH) rats and normotensive control rats (Sprague-Dawley (SD) and Wistar-Kyoto (WK)). nih.gov
These studies revealed that both libenzapril and water transport were significantly higher (approximately two- to five-fold) in six of the seven different brain regions examined in SH rats compared to the normotensive controls. nih.gov However, despite the increased transport of both the drug and the reference marker, brain uptake index (BUI) values were not affected. nih.gov
Furthermore, regional brain concentrations in SH rats demonstrated a linear correlation with mean arterial pressure (MAP) values. This finding provides additional evidence suggesting a relationship between systemic pressure and increased blood-brain barrier (BBB) permeability in hypertensive states. nih.gov
While the study highlighted differences in BBB permeability between hypertensive and normotensive animals, it also provided data on libenzapril distribution across various brain regions in both groups.
| Brain Region | Libenzapril Transport in SH Rats (Fold Higher vs. Normotensive) | Water Transport in SH Rats (Fold Higher vs. Normotensive) |
| Region 1 | ~2-5 | ~2-5 |
| Region 2 | ~2-5 | ~2-5 |
| Region 3 | ~2-5 | ~2-5 |
| Region 4 | ~2-5 | ~2-5 |
| Region 5 | ~2-5 | ~2-5 |
| Region 6 | ~2-5 | ~2-5 |
| Region 7 | Not significantly higher | Not significantly higher |
Note: Specific brain regions were not explicitly named in the provided abstract, only referred to as "six of the seven different brain regions". nih.gov
The observed increased BBB permeability to libenzapril in hypertensive rats suggests that the underlying disease state can influence the brain distribution of this compound. nih.govdntb.gov.uaresearchgate.netpreprints.orgbiorxiv.org This highlights the importance of considering the physiological condition of preclinical models when evaluating the brain pharmacokinetics of drugs.
Pharmacodynamic Responses in Normotensive Biological Systems
The pharmacodynamic effects of libenzapril have been investigated in normotensive biological systems, including studies in healthy male volunteers. Libenzapril functions as an angiotensin-converting enzyme (ACE) inhibitor. targetmol.comnih.govnih.gov ACE is a key enzyme in the renin-angiotensin system, responsible for converting angiotensin I (AI) to angiotensin II (AII).
In a study involving healthy normotensive males, the effect of intravenous libenzapril was assessed by administering stepwise increments of intravenous angiotensin I (AI) until a significant increase in systolic blood pressure (SBP) was observed. nih.gov
The administration of intravenous AI at a mean baseline infusion rate of 63 ng/kg/5 min resulted in a significant increase in the ratio of AII to AI plasma levels and a corresponding increase in SBP. nih.gov Following the infusion of libenzapril, the AII/AI ratio decreased to baseline values within 15 minutes, and SBP returned to baseline within 1 hour. nih.gov
Repeated AI challenges at 3.5 and 5 hours post-libenzapril administration did not result in a significant increase in SBP. nih.gov Even a challenge at 6.5 hours showed only a slight increase in SBP, with a low AII/AI ratio. nih.gov At 24 hours post-dose, SBP response to AI challenge was significantly reduced compared to baseline, indicating a prolonged ACE inhibitory effect of libenzapril in normotensive individuals. nih.gov
These findings demonstrate that libenzapril is a potent and long-acting ACE inhibitor in normotensive biological systems, effectively blocking the conversion of AI to AII and subsequently reducing the pressor response to AI. nih.gov
| Time Post-Libenzapril (hours) | Effect on AII/AI Ratio (vs. Baseline) | Effect on SBP (vs. Baseline) |
| 0.25 | Decreased to baseline | Returned to baseline (in 1 hr) |
| 3.5 | Not reported, but SBP not increased | No significant increase |
| 5 | Not reported, but SBP not increased | No significant increase |
| 6.5 | 0.26 | Slight increase |
| 24 | Not reported | 40% of baseline response |
Note: Data extracted from the description of the study findings. Specific numerical values for AII/AI ratio at all time points were not available in the abstract. nih.gov
These pharmacodynamic observations in normotensive systems align with the known mechanism of action of ACE inhibitors and provide evidence of libenzapril's effectiveness in inhibiting the renin-angiotensin system. wikipedia.org
Preclinical Research and Mechanistic Insights into Libenzapril S Biological Activities
Cardiovascular System Modulation in Experimental Animal Models
While the therapeutic class of ACE inhibitors is well-known for its significant impact on the cardiovascular system, specific preclinical data for Libenzapril is not publicly documented.
Analysis of Hemodynamic Responses in Models of Hypertension (e.g., Spontaneously Hypertensive Rats)
No published studies were found that specifically analyze the hemodynamic effects of Libenzapril in spontaneously hypertensive rats or other experimental models of hypertension. Research on other ACE inhibitors, such as Cilazapril, has shown significant reductions in mean arterial blood pressure and total peripheral vascular resistance in these models nih.govnih.gov. However, equivalent data detailing Libenzapril's impact on blood pressure, heart rate, cardiac output, or vascular resistance is not available.
Investigation of Renal Hemodynamics and Function in Experimental Hypertension
The effects of Libenzapril on renal hemodynamics, including glomerular filtration rate, renal plasma flow, and renal vascular resistance in hypertensive animal models, have not been detailed in accessible research. Studies on similar agents demonstrate the complex effects of ACE inhibition on the kidney, but specific findings for Libenzapril are absent nih.gov.
Research into Myocardial Injury Mechanisms and ACE Inhibition
The general mechanism by which ACE inhibitors provide cardioprotection involves the reduction of angiotensin II and the potentiation of bradykinin, which helps to mitigate adverse cardiac remodeling after injury nih.govnih.govyoutube.com. However, no specific experimental studies could be located that investigate the direct effects and mechanistic pathways of Libenzapril in models of myocardial injury or infarction.
Exploration of Non-Cardiovascular Biological Activities and Associated Mechanisms
Investigation into the non-cardiovascular roles of Libenzapril is also not present in the available scientific literature.
Modulation of Alcohol Intake in Animal Models
While some research has explored the potential for the ACE inhibitor class to modulate alcohol consumption in animal models, no studies specifically investigating Libenzapril for this purpose could be identified nih.govnih.govbiorxiv.orgmdpi.com.
Role of Angiotensin Pathway Inhibition in Experimental Fibrosis (e.g., Cutaneous Fibrosis Models)
The renin-angiotensin system is implicated in the pathophysiology of fibrosis, and ACE inhibitors are an area of interest for their potential anti-fibrotic effects healthtech.comsygnaturediscovery.comnih.govresearchgate.netgoums.ac.ir. However, there are no available studies that examine the role of Libenzapril in modulating fibrotic processes in cutaneous or other experimental fibrosis models.
An extensive search for the chemical compound “Libenzapril” has been conducted to generate the requested article. However, no scientific literature, preclinical research, or any data pertaining to a compound with this name could be located.
The search yielded information on related topics such as the mechanisms of functional gastrointestinal disorders, the role of the autonomic nervous system in gut motility, and the pharmacology of other medications. Despite a thorough review of these resources, the specific compound “Libenzapril” is not mentioned.
Therefore, it is not possible to provide an article on “Libenzapril” as requested, due to the absence of any available information on this compound in the scientific domain.
Synthetic Methodologies and Structure Activity Relationship Sar Studies of Libenzapril
Chemical Synthesis Pathways and Optimizations for Libenzapril and its Analogs
The synthesis of benzazepine ACE inhibitors like Libenzapril often involves complex multi-step pathways. Research into these synthetic routes focuses on efficiency, yield, and control over stereochemistry.
Development of Stereoselective Synthetic Approaches for Libenzapril
Stereoselective synthesis is crucial for pharmaceutical compounds with chiral centers, as different stereoisomers can exhibit varying biological activities and pharmacological profiles mdpi.comwikipedia.org. For benzazepine ACE inhibitors, including the structural class to which Libenzapril belongs, the development of stereoselective approaches is a significant area of research nih.govresearchgate.netmdpi.comresearchgate.net.
One approach explored for the synthesis of related benzazepine ACE inhibitors involves asymmetric aza-Michael addition reactions. This method has been utilized to prepare key chiral intermediates. For instance, an asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to a nitro-substituted α,β-unsaturated carbonyl compound has been reported as a key step in the formal synthesis of benazepril, a related benzazepine ACE inhibitor nih.govresearchgate.netmdpi.com. This reaction can be influenced by factors such as the solvent used, affecting the diastereomeric ratio of the resulting product researchgate.netmdpi.com.
| Solvent | Reaction Time (h) | Diastereomeric Ratio | Isolated Yield (%) |
|---|---|---|---|
| Dichloromethane | 17 | 4.20 : 1 | 96.0 |
| Acetonitrile | 26 | 3.75 : 1 | 99.0 |
| Ethanol | 18 | 2.15 : 1 | 98.0 |
| Isopropanol | 16 | 1.91 : 1 | 98.8 |
| Xylene | 16 | 1.88 : 1 | 99.3 |
| Pyridine | 33 | 1.87 : 1 | 98.2 |
| Ether | 25 | 1.86 : 1 | 98.2 |
| Benzene | 16 | 1.83 : 1 | 98.6 |
| Acetonitrile/H₂O | 35 | 1.81 : 1 | 99.2 |
| Isobutanol | 33 | 1.80 : 1 | 96.9 |
| t-Butanol | 18 | 1.69 : 1 | 96.7 |
| DME | 25 | 1.68 : 1 | 97.5 |
| Ethyl acetate | 18 | 1.67 : 1 | 95.2 |
| Toluene | 16 | 1.60 : 1 | 99.1 |
| THF | 16 | 1.53 : 1 | 98.6 |
Table 1: Solvent Effect on Asymmetric Aza-Michael Reaction Diastereoselectivity researchgate.netmdpi.com
Optimizations in synthetic methodologies can include the use of techniques like microwave-assisted synthesis to accelerate reaction rates and improve yields for key intermediates ijpsonline.com. Additionally, the development of enantioconvergent crystallization-based resolutions has been reported for obtaining optically active ACE inhibitors with the benzazepine-1-alkanoic acid structure ijpsonline.com.
Derivatization Strategies and Novel Compound Generation within the Benzazepine ACEI Class
Derivatization strategies within the benzazepine ACE inhibitor class aim to generate novel compounds with potentially improved potency, selectivity, or pharmacokinetic properties mdpi.comacs.orgfrontiersin.org. This involves modifying different parts of the core benzazepine structure.
Research has explored the modification of substituents on the benzazepine ring and the appended amino acid or amino acid ester moiety acs.org. For instance, studies on 1,3-disubstituted benzazepines as neuropeptide Y Y1 receptor antagonists have shown that modifications at specific positions (R1 and R3) can lead to potent and selective compounds within a different therapeutic area, highlighting the potential for structural variation on the benzazepine scaffold acs.org. While this specific example is not an ACE inhibitor, it illustrates the principle of derivatization on the benzazepine core.
Elucidation of Structure-Activity Relationships (SAR) for ACE Inhibition
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For ACE inhibitors, SAR studies focus on identifying the molecular features responsible for binding to and inhibiting the angiotensin-converting enzyme.
Correlation of Molecular Substructures with Inhibitory Potency and Selectivity
ACE inhibitors typically interact with the enzyme's active site, which contains a zinc ion and several subsites frontiersin.orgscholarsresearchlibrary.comnih.gov. Key structural features of ACE inhibitors that contribute to their binding and inhibitory potency include a group that chelates the zinc ion, and structural elements that interact with the enzyme's subsites (S1, S2, S1', S2') frontiersin.orgscholarsresearchlibrary.com.
For dicarboxylate-containing ACE inhibitors, which include many benzazepine derivatives, a carboxylic acid group is essential for mimicking the C-terminal carboxylate of ACE substrates and interacting with the enzyme scholarsresearchlibrary.com. The presence of large hydrophobic rings, such as the benzazepine system, can increase potency and influence pharmacokinetic properties scholarsresearchlibrary.com.
The interaction of the inhibitor with the ACE subsites involves various forces, including hydrogen bonds and hydrophobic interactions frontiersin.org. Differences in the residues lining these subsites can lead to variations in the affinity and selectivity of different ACE inhibitors frontiersin.org.
| ACE Inhibitor Class | Zinc Binding Group | Examples |
|---|---|---|
| Sulfhydryl-containing | Sulfhydryl (-SH) | Captopril (B1668294), Zofenopril, Alacepril, Moveltipril scholarsresearchlibrary.com |
| Dicarboxylate-containing | Carboxylic acid | Enalapril (B1671234), Ramipril, Quinapril, Perindopril, Lisinopril (B193118), Benazepril, Cilazapril, Delapril, Spirapril scholarsresearchlibrary.com |
| Phosphonate-containing | Phosphinic acid | Fosinopril (B1673572) scholarsresearchlibrary.com |
Table 2: Classification of ACE Inhibitors Based on Zinc Binding Group scholarsresearchlibrary.com
Selectivity for different domains of ACE (N-domain and C-domain) is also an important aspect of SAR, as selective inhibitors may offer advantages in terms of reduced side effects frontiersin.orgmdpi.com. Studies have attempted to improve selectivity based on conformational relationships and the design of novel inhibitors frontiersin.orgnih.gov.
Influence of Chiral Centers on Biological Activity and Pharmacological Profile
Chiral centers within a molecule can significantly influence its interaction with biological targets, including enzymes like ACE mdpi.comwikipedia.orgcymitquimica.com. Libenzapril, possessing chiral centers, exemplifies this principle ontosight.ai. Different stereoisomers of a chiral drug can exhibit different binding affinities, metabolic rates, and ultimately, different levels of biological activity and toxicity mdpi.comwikipedia.org.
For ACE inhibitors, including those in the benzazepine class, the stereochemistry at specific positions is critical for optimal binding to the enzyme's active site mdpi.com. For example, benazepril, which contains two stereogenic centers, is available as a single enantiomer ((S,S)) for therapeutic use, highlighting the importance of specific stereochemistry for its activity mdpi.com. The (S)-enantiomers of some ACE inhibitors have been shown to possess higher ACE inhibiting activity compared to their (R)-enantiomers mdpi.com.
The specific spatial arrangement of substituents around chiral centers dictates how effectively the molecule can fit into and interact with the three-dimensional structure of the ACE enzyme's active site. This includes the proper positioning of the zinc-binding group and the residues that interact with the subsites, ultimately impacting the inhibitory potency and pharmacological profile of the compound frontiersin.orgnih.gov.
Advanced Analytical and Computational Approaches in Libenzapril Research
Development and Validation of Bioanalytical Methodologies for Libenzapril
The accurate quantification of pharmaceutical compounds and their metabolites in biological matrices is crucial for pharmacokinetic and disposition studies. Bioanalytical methodologies provide the necessary tools for such determinations.
Radioenzymatic Assays for ACE Inhibitor Quantification in Biological Matrices
Radioenzymatic assays have been developed and applied for the sensitive quantification of ACE inhibitors in biological samples such as plasma and urine. These assays are based on the principle that ACE inhibitors bind to the ACE enzyme, thereby inhibiting its activity. The amount of active inhibitor present is inversely related to the remaining free ACE activity.
A typical radioenzymatic assay involves incubating biological samples with a radiolabeled substrate, such as [³H]hippurylglycylglycine, in the presence of ACE. ACE catalyzes the cleavage of this substrate to produce a radiolabeled product, like [³H]hippuric acid. Following incubation, the reaction is stopped, and the radiolabeled product is selectively extracted and quantified using liquid scintillation counting. The amount of product formed is proportional to the ACE activity, which in turn is modulated by the presence and concentration of the ACE inhibitor in the sample.
These methods have demonstrated high sensitivity, capable of quantifying ACE inhibitors at nanogram per milliliter levels in plasma samples. They can be adapted to assay various ACE inhibitors. One radioenzymatic assay described for "CGS 16617," which is linked to Libenzapril, highlights its applicability to different ACE inhibitors with a single active component in plasma. Such assays are suitable for determining drug bioavailability and pharmacokinetics in preclinical studies.
Application of Gas Chromatography/Mass Spectrometry (GC/MS) for Libenzapril Determination
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful hyphenated technique utilized for the determination of pharmaceutical compounds and their metabolites in biological matrices. GC/MS methods involve the separation of volatile or semi-volatile compounds by gas chromatography, followed by their detection and identification based on their mass-to-charge ratio using mass spectrometry.
For the analysis of ACE inhibitors and their metabolites in biological materials, GC/MS, alongside liquid chromatography-mass spectrometry (LC-MS), has been employed since the 1980s. These techniques are valuable for quantitating these compounds in matrices like plasma, serum, blood, and urine. Sample preparation methods, separation conditions, and ionization modes are critical aspects of developing robust GC/MS methods for biological samples. Often, compounds require chemical derivatization to increase their volatility for GC analysis.
While GC/MS is a relevant technique for analyzing small molecule drugs in biological samples, specific detailed applications or data tables focusing solely on the determination of Libenzapril using GC/MS were not prominently found in the consulted literature. However, the general principles and established use of GC/MS for the analysis of ACE inhibitors and other drugs in complex biological matrices underscore its potential applicability in Libenzapril research.
Computational Chemistry and Cheminformatics in ACEI Discovery
Computational chemistry and cheminformatics play a significant role in the discovery and study of ACE inhibitors by providing insights into their structure-activity relationships and interactions with the target enzyme. These in silico approaches can complement experimental studies and guide the design of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Libenzapril and Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique used to establish a mathematical relationship between the structural and chemical characteristics of molecules and their biological activity. For ACE inhibitors, QSAR models are developed to correlate molecular descriptors (representing structural and physicochemical properties) with their inhibitory activity against ACE.
QSAR studies in ACE inhibitor research utilize various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models can reveal key structural features that are important for potent ACE inhibition and can be used to predict the activity of new, untested compounds.
Numerous QSAR studies have been conducted on series of ACE inhibitors, including peptide and non-peptide compounds, to understand the structural requirements for activity. While QSAR is a widely applied method in ACE inhibitor research, specific detailed QSAR studies focused exclusively on Libenzapril or including it as a primary subject of analysis with reported model parameters or predictive results were not specifically identified in the provided search results. However, the principles and methodologies of QSAR are directly applicable to understanding the structure-activity relationships of Libenzapril and its potential analogs within the broader context of ACE inhibition.
Molecular Docking and Dynamics Simulations for ACE-Libenzapril Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to investigate the interactions between a ligand (such as an ACE inhibitor) and a target protein (ACE) at the atomic level. Molecular docking predicts the preferred binding orientation and affinity of a ligand within the binding site of a protein. MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.
For ACE inhibitors, molecular docking studies commonly utilize the known three-dimensional structure of ACE, often obtained from the Protein Data Bank (PDB) (e.g., PDB IDs 1O86, 1UZF, 6F9V). These studies aim to identify the key amino acid residues in the ACE binding site that interact with the inhibitor and characterize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Docking studies have been performed for various ACE inhibitors, including approved drugs like lisinopril (B193118) and captopril (B1668294), as well as naturally occurring peptides and compounds.
While molecular docking and MD simulations are essential tools for understanding the binding mechanisms of ACE inhibitors, specific detailed studies or reported findings focusing solely on the molecular docking or dynamics of Libenzapril with ACE were not found in the provided search results. However, these methods are directly applicable to studying the interaction of Libenzapril with ACE to elucidate its binding mode and the key interactions governing its inhibitory activity, similar to studies conducted for other ACE inhibitors.
Application of Machine Learning and Artificial Neural Networks (ANNs) in Pharmaceutical Formulation and Predictive Modeling
Machine Learning (ML) and Artificial Neural Networks (ANNs) are increasingly being applied in various aspects of pharmaceutical research, including drug discovery, formulation, and predictive modeling. These techniques can analyze complex datasets to identify patterns, build predictive models, and optimize processes.
In the context of ACE inhibitor research, ML approaches have been integrated with QSAR to develop models for predicting ACE inhibitory activity based on molecular descriptors. Various ML algorithms, such as Random Forest and Multilayer Perceptron (MLP), have been employed to build these predictive models, demonstrating good performance in correlating structural features with biological activity. ML is also valuable for analyzing large datasets of compounds to identify potential ACE inhibitors through virtual screening.
Scaffold Hopping and De Novo Design Strategies within ACEI Chemical Space
The discovery and optimization of ACE inhibitors often leverage computational techniques such as scaffold hopping and de novo design to identify novel chemical entities with desired properties, including improved potency or selectivity mdpi.comnih.govnih.gov. These strategies aim to move beyond existing chemical structures (scaffolds) to explore new molecular frameworks that can effectively interact with the ACE enzyme nih.govnih.gov.
Scaffold hopping is a strategy used in drug discovery to find structurally novel compounds by modifying the central core structure of known active molecules while retaining their biological activity nih.govnih.gov. This approach can be applied in the early stages of discovery to identify new active matter or during lead optimization to address issues like pharmacokinetics or toxicity nih.gov. For ACE inhibitors, scaffold hopping can involve replacing the core ring system or linker regions of known inhibitors with different chemical moieties that can still maintain crucial interactions with the ACE active site, particularly the zinc ion and surrounding residues frontiersin.orgscholarsresearchlibrary.com.
De novo design, on the other hand, involves constructing novel molecular structures from basic building blocks based on information about the biological target, such as the ACE active site structure, or known active ligands nih.gov. This method can generate chemical entities without a direct relationship to existing inhibitors, potentially leading to the discovery of entirely new chemotypes with ACE inhibitory activity nih.govpatsnap.com. Computational tools are essential for de novo design, enabling the exploration of vast chemical spaces and the evaluation of generated molecules based on predicted binding affinity and other properties nih.gov.
Within the ACE inhibitor chemical space, computational methods, including molecular docking and molecular dynamics simulations, are routinely used to investigate the interactions between inhibitors and the ACE binding site mdpi.comnih.govijisrt.com. These studies provide insights into the structural features required for effective ACE inhibition and can guide the design of new compounds mdpi.comnih.gov. For example, molecular modeling has been used to propose the mode of action of synthetic ACE inhibitors and to study the interactions of peptide inhibitors with the ACE active site mdpi.com.
Research has explored receptor-based scaffold hopping approaches using known ACE inhibitors as templates to generate libraries of compounds with modified backbones and novel chemical features mdpi.comportlandpress.comnih.govresearchgate.net. These studies often utilize computational methods to predict interaction energies with key ACE residues, guiding the selection of promising scaffolds for synthesis and testing mdpi.comportlandpress.comnih.govresearchgate.net. For instance, a receptor-based scaffold hopping approach using the N-selective ACE inhibitor RXP407 led to the generation of novel chemotypes and the identification of a tetrazole derivative (compound 33RE) with potent and selective N-domain inhibition mdpi.comportlandpress.comnih.govresearchgate.net. Crystallographic studies have further elucidated the binding mode of such compounds, revealing specific interactions with ACE residues that contribute to their activity and selectivity portlandpress.comnih.govresearchgate.net.
Computational design methodologies have also been applied to improve the binding affinity and potentially reduce side effects of existing ACE inhibitors like fosinopril (B1673572) by designing new derivatives chcmj.ac.in. These studies involve modeling and optimizing ligand structures and performing docking studies to analyze interactions with the ACE enzyme chcmj.ac.in.
While specific detailed research findings on scaffold hopping or de novo design directly applied to Libenzapril were not extensively found in the search results, the principles and methodologies of these approaches are broadly applicable to the ACE inhibitor class to which Libenzapril belongs. The use of computational methods to explore chemical space and design novel ACE inhibitors is an active area of research biorxiv.orgnih.gov.
Data Table: Examples of Computational Approaches in ACE Inhibitor Research
| Approach | Description | Application in ACEI Research | Reference |
| Scaffold Hopping | Replacing the core structure of a known active compound with a novel one while retaining activity. | Used with inhibitors like RXP407 to generate novel chemotypes and identify selective ACE inhibitors. mdpi.comportlandpress.comnih.govresearchgate.net | mdpi.comportlandpress.comnih.govresearchgate.net |
| De Novo Design | Constructing novel molecular structures from fragments based on target information or known ligands. | Applied to generate potential lead compounds targeting ACE or related proteins like ACE2. nih.govpatsnap.com | nih.govpatsnap.com |
| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a protein target. | Routinely used to study interactions between ACE inhibitors and the ACE binding site and propose modes of action. mdpi.comnih.govijisrt.com | mdpi.comnih.govijisrt.com |
| Molecular Dynamics | Simulating the time-dependent behavior of molecular systems. | Provides atomic details of inhibitor binding kinetics and energetics, facilitating rational design. nih.gov | nih.gov |
| QSAR (Ligand-Based Design) | Developing models relating chemical structure to biological activity. | Applied to ACE inhibitory peptides to predict activities of potential novel peptides. mdpi.com | mdpi.com |
| Fragment-Based Design | Designing molecules by combining small chemical fragments that bind to different subsites of a target. | Used in conjunction with de novo design to generate novel inhibitors targeting protein interfaces, such as the SARS-CoV-2 spike protein interaction with ACE2. biologists.comrsc.org | biologists.comrsc.org |
These computational strategies, including scaffold hopping and de novo design, coupled with structural and biological data, continue to play a significant role in expanding the chemical diversity of potential ACE inhibitors and optimizing their therapeutic properties.
Future Research Directions and Emerging Paradigms for Libenzapril and Aceis
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Novel Mechanistic Pathways
The application of omics technologies, such as metabolomics and proteomics, holds significant promise in unraveling the intricate mechanistic pathways influenced by Libenzapril and other ACEIs. Omics technologies enable large-scale analysis of biological molecules, providing comprehensive insights into the structure, function, and dynamics of organisms humanspecificresearch.org. Metabolomics focuses on the comprehensive analysis of metabolites within biological samples, while proteomics involves the large-scale study of proteins, particularly their abundance and functions humanspecificresearch.org.
Integrating data from genomics, transcriptomics, proteomics, and metabolomics offers a holistic view of biological systems and can uncover new biological insights mdpi.com. This is particularly relevant for complex diseases where multifactorial interactions are involved mdpi.com. For instance, in nephrology, omics techniques are being used to provide comprehensive molecular analysis in an unbiased fashion, with metabolomics and proteomics seen as ideal for studying conditions like uremia to discover novel uremic solutes and potential biomarkers for earlier detection of organ dysfunction ajkdblog.org. Urinary peptides, metabolites, and RNA could theoretically facilitate diagnosis and prognosis in kidney disease ajkdblog.org.
Applying these technologies to studies involving Libenzapril could reveal previously unknown metabolic or protein-level changes associated with its therapeutic effects or potentially identify novel pathways involved in conditions it treats. This could lead to a deeper understanding of how Libenzapril exerts its effects at a molecular level, potentially identifying new therapeutic targets or biomarkers for patient stratification and response prediction.
Exploration of Polypharmacology and Off-Target Interactions of Libenzapril
The concept of polypharmacology, where a single drug interacts with multiple biological targets, is gaining recognition in drug discovery nih.gov. While traditionally the focus was on highly selective drugs, it is now understood that many small molecule drugs interact with unintended, often unknown, biological targets – termed off-target interactions frontiersin.orgnih.gov. These off-target interactions can contribute to both therapeutic effects and undesired safety issues frontiersin.orgfrontiersin.org.
Exploring the polypharmacology and off-target interactions of Libenzapril is a crucial area for future research. Computational methods are being developed and refined to predict potential off-target interactions for small molecules frontiersin.org. These approaches exploit large datasets of known compound-target interactions to infer new ones frontiersin.org. Experimental screening methods also play a vital role in mapping the polypharmacological profile of drugs icr.ac.uk.
Understanding Libenzapril's interactions beyond its primary target, the angiotensin-converting enzyme, could provide insights into its full spectrum of biological effects. This knowledge might explain observed clinical outcomes, identify potential for drug repurposing, or inform the design of new ACEI derivatives with modified target profiles. For example, studies on other drug classes, like PARP inhibitors, have shown that off-target effects on kinases can occur at clinically relevant concentrations, raising questions about their potential clinical significance or therapeutic exploitation icr.ac.uk. Similarly, investigating Libenzapril's off-target profile could uncover interactions with other protein families, potentially revealing new therapeutic opportunities or helping to predict and mitigate unintended effects.
Development of Novel Drug Delivery Systems Based on Pharmacokinetic Principles (e.g., Controlled Release, Ocular Delivery)
Optimizing the delivery of Libenzapril through novel drug delivery systems based on pharmacokinetic principles is another important area for future research. The goal of such systems is to enhance drug bioavailability, maintain therapeutic levels at the site of action for prolonged durations, and potentially target specific tissues or organs thepharmajournal.comnih.gov.
Controlled-release formulations aim to deliver the drug at a predetermined rate over an extended period, reducing the frequency of administration and potentially improving patient compliance and therapeutic outcomes thepharmajournal.com. Various approaches are being explored for controlled drug delivery, including polymeric nanoparticles, lipid nanoparticles, and implants revistafarmaciahospitalaria.es.
Ocular drug delivery presents unique challenges due to the eye's protective barriers nih.govfarmaciajournal.com. Conventional methods like eye drops often result in rapid drug loss farmaciajournal.com. Novel ocular drug delivery systems, such as drug-loaded nanoparticles, thermosensitive gels, ocular inserts, and implants, are being developed to increase drug retention time, improve permeation, and achieve sustained release in the anterior and posterior segments of the eye thepharmajournal.comnih.govrevistafarmaciahospitalaria.esfarmaciajournal.commdpi.com. While Libenzapril's primary indications are not ocular, research into novel delivery systems could be relevant if future studies identify potential therapeutic applications for Libenzapril or related ACEIs in ocular conditions. For example, a contact lens-shaped collagen drug carrier has been developed for controlled drug release to the cornea, demonstrating prolonged release over several days mdpi.com.
Applying these advancements in drug delivery to Libenzapril could lead to improved formulations with enhanced pharmacokinetic profiles, potentially allowing for less frequent dosing, reduced systemic exposure for localized treatments, or enabling delivery to challenging sites like the eye if relevant indications are identified.
Repurposing Investigations for Libenzapril in Non-Traditional Therapeutic Areas (e.g., Neuroprotection, Fibrotic Disorders)
Drug repurposing, the investigation of existing drugs for new therapeutic indications, offers a promising pathway to accelerate the development of treatments for diseases with unmet needs nih.govnih.gov. Future research could explore the potential of repurposing Libenzapril in non-traditional therapeutic areas such as neuroprotection and fibrotic disorders.
ACE inhibitors, including Libenzapril, have been investigated for potential neuroprotective effects. The renin-angiotensin system (RAS), the primary target of ACEIs, is present in the brain and has been implicated in neurological functions and diseases nih.gov. Modulation of the brain RAS could offer therapeutic benefits in neurodegenerative conditions. Some research has explored the potential of ACEIs in conditions like Alzheimer's disease, although further studies are needed to validate these findings and understand the underlying mechanisms nih.govgoogle.com.
Fibrotic disorders, characterized by excessive accumulation of extracellular matrix leading to tissue scarring and organ dysfunction, represent another area where Libenzapril could potentially be repurposed nih.govnih.gov. The RAS plays a role in the pathogenesis of fibrosis in various organs nih.gov. ACE inhibitors have demonstrated anti-fibrotic effects in some preclinical and clinical settings, particularly in the context of cardiovascular and renal fibrosis. Investigating Libenzapril's specific effects on fibrotic pathways in different tissues, such as the lungs or liver, could reveal potential for its use in conditions like idiopathic pulmonary fibrosis or liver fibrosis nih.govreachmd.com. Computational approaches are being used to identify potential repurposed drugs for fibrotic diseases by analyzing gene expression profiles and biological pathways nih.govplos.org. While captopril (B1668294) and ibuprofen (B1674241) have been suggested as potential anti-fibrotic agents based on some repurposing studies, further research is needed to explore other ACEIs like Libenzapril in this context nih.govplos.org.
Repurposing investigations for Libenzapril would involve preclinical studies to evaluate its efficacy in relevant disease models and elucidate the mechanisms of action in these new contexts, followed by clinical trials if promising results are obtained.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
